molecular formula C20H23N3 B13073402 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile

4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile

Cat. No.: B13073402
M. Wt: 305.4 g/mol
InChI Key: QVSNQIBAIOBTKH-UHFFFAOYSA-N
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Description

4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile (CAS 1241332-16-0) is a synthetic organic compound with a molecular formula of C20H23N3 and a molecular weight of 305.42 g/mol . This nitrile-containing compound serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The structure incorporates a benzonitrile group linked via a methylene spacer to a tertiary amine, which is further connected to a second 4-(pyrrolidin-1-ylmethyl)phenyl group . The nitrile functional group is a key feature in many pharmaceutical compounds and clinical candidates, where it often acts as a hydrogen bond acceptor, mimicking carbonyl groups or other hydrogen-bonding motifs in drug-target interactions . Its small steric profile and strong dipole moment allow it to fit into tight binding pockets and engage in specific polar interactions with amino acid residues such as serine, glutamine, or arginine in enzyme active sites . Furthermore, the nitrile group is generally metabolically stable and demonstrates good biocompatibility, making it a favorable moiety in drug discovery . As a multi-functional molecular scaffold, this compound is useful for constructing more complex molecules for screening against biological targets. It is offered with cold-chain transportation to ensure stability . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

4-[[[4-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile

InChI

InChI=1S/C20H23N3/c21-13-17-3-5-18(6-4-17)14-22-15-19-7-9-20(10-8-19)16-23-11-1-2-12-23/h3-10,22H,1-2,11-12,14-16H2

InChI Key

QVSNQIBAIOBTKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzonitrile group. The key steps include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Benzonitrile Group: This involves nitrile formation reactions, often using reagents like cyanogen bromide.

    Linking the Components: The final step involves the formation of the amine linkage, typically through reductive amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine or nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives of this compound have shown efficacy against breast and prostate cancer cells, suggesting a promising avenue for further development.

2. Neurological Disorders
Research has also explored the use of this compound in treating neurological disorders. Its interaction with neurotransmitter systems may provide therapeutic benefits for conditions such as anxiety and depression. Preliminary studies suggest that compounds with a pyrrolidine moiety can enhance cognitive functions and reduce anxiety-like behaviors in animal models.

Pharmacological Insights

3. Mechanism of Action
The pharmacological activity of this compound is hypothesized to involve modulation of specific receptor pathways, including serotonin and dopamine receptors. This modulation can lead to significant changes in neuronal signaling, which is crucial for developing treatments for psychiatric disorders.

4. Drug Development
The compound is being evaluated as a lead compound for developing new drugs targeting various diseases. Its structural characteristics allow for modifications that can enhance its pharmacokinetic properties, such as increased bioavailability and reduced toxicity.

Data Table: Summary of Research Findings

Study FocusFindingsReference
AnticancerInhibition of cell proliferation in breast cancer
NeurologicalReduced anxiety-like behavior in animal models
MechanismInteraction with serotonin and dopamine receptors
Drug DevelopmentPotential lead compound for new therapeutic agents

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Case Study 2: Cognitive Enhancement
In a behavioral study involving rodents, administration of the compound resulted in improved performance in maze tests, indicating enhanced memory and learning capabilities. These findings support the hypothesis that this compound could be beneficial for treating cognitive impairments associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile group can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Pyridine Moieties
Compound Name/ID Structural Features Key Data/Activity Reference
Target Compound Benzonitrile + pyrrolidine-methylphenyl + methylamino linker Discontinued commercial product; tertiary amine salt.
4-({[3-(1-Pyrrolidinylmethyl)benzyl]amino}methyl)benzonitrile Similar pyrrolidine-benzylamino-benzonitrile scaffold Studied as a potential inhibitor of amyloid-beta oligomer formation.
(R)-3-bromo-4-(((4-(2,5-dimethyl-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)methyl)(methyl)amino)benzonitrile (8b) Brominated benzonitrile with dimethylpyrrole-cyclopentene substituent Synthesized via Heck annulation; characterized by NMR (δ 7.6–7.8 ppm for aromatic protons).

Key Insights :

  • Pyrrolidine derivatives often enhance binding to biological targets due to their basicity and conformational flexibility. The target compound’s pyrrolidine-methylphenyl group may mimic natural ligands in receptor pockets.
Benzonitrile Derivatives with Heterocyclic Substitutions
Compound Name/ID Structural Features Key Data/Activity Reference
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a/41a) Pyrazole-substituted benzonitrile GLUT1 inhibitor (IC₅₀ = 0.5 µM); regioisomeric mixture resolved via chromatography.
4-((4-(4-((4-cyanophenoxy)methyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzonitrile (TF2) Diarylamino-pyrimidine-benzonitrile hybrid Anti-HIV activity (EC₅₀ = 0.02 µM); high melting point (202–205°C).
4-{[1-(4-Cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile Bis-benzonitrile with triazole linker Intermediate in letrozole synthesis; regiospecific synthesis yields >90%.

Key Insights :

  • Pyrazole and triazole substitutions (e.g., 40a/41a, TF2) improve metabolic stability and target affinity compared to the target compound’s pyrrolidine group.
  • The diarylpyrimidine scaffold in TF2 demonstrates superior antiviral potency, attributed to π-π stacking and hydrogen-bonding interactions with HIV reverse transcriptase .

Biological Activity

4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine moiety, which is known for its versatility in drug design. The chemical formula is C21H24N4C_{21}H_{24}N_4, with a molecular weight of approximately 348.44 g/mol. Its structural features contribute to its biological activity, particularly in targeting various cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell signaling and proliferation. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Modulating neurotransmitter systems, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Properties : Displaying activity against various bacterial strains.

Biological Activity Overview

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cell lines, particularly effective against A-431 and SW-948.
NeuroprotectionAlters lysosomal function and promotes autophagy in neuronal cells.
AntimicrobialEffective against multi-drug resistant bacterial strains, showing MIC values comparable to standard antibiotics.

Anticancer Activity

A study investigated the effects of the compound on various cancer cell lines. It was found to significantly reduce cell viability in A-431 (epidermoid carcinoma) and SW-948 (colorectal carcinoma) with IC50 values lower than those of traditional chemotherapeutics like cisplatin. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Neuroprotective Effects

In a model of neurodegeneration, the compound demonstrated the ability to modulate autophagic processes and improve lysosomal function. This was associated with enhanced neuronal survival under stress conditions, indicating potential therapeutic benefits for conditions like Alzheimer’s disease.

Antimicrobial Efficacy

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed MIC values ranging from 46.9 μg/mL to 93.7 μg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent studies have focused on structure-activity relationship (SAR) analyses to optimize the compound's efficacy:

  • Modification of Substituents : Variations in the pyrrolidine ring and phenyl groups have been shown to enhance selectivity and potency against specific targets.
  • Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) properties suggest favorable profiles for oral bioavailability and blood-brain barrier penetration.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
  • Purify via column chromatography (e.g., chloroform:methanol 3:1) to isolate the product .

Q. Table 1: Reaction Conditions Comparison

MethodReagentsSolventTemperatureYield (%)Reference
Reductive AminationNaBH(OAc)3_3, DCMDCMRT65–75
Nucleophilic SubstitutionK2_2CO3_3, DMFDMF80°C50–60

Advanced Question: How can contradictions in spectroscopic data (e.g., 13C^{13}\text{C}13C NMR shifts) for this compound be resolved?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities.

  • Solvent Effects : Compare data in DMSO-d6_6 vs. CDCl3_3; benzonitrile’s nitrile peak shifts from ~118 ppm (DMSO) to ~115 ppm (CDCl3_3) .
  • Tautomerism : The pyrrolidine moiety may exhibit conformational flexibility, altering chemical shifts. Use variable-temperature NMR to identify dynamic processes .
  • Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., unreacted aldehyde or amine precursors) .

Q. Example Data Reconciliation :

Functional GroupExpected 13C^{13}\text{C} Shift (ppm)Observed Shift (ppm)Resolution Method
Nitrile (C≡N)115–118117.2 (CDCl3_3)Solvent standardization
Pyrrolidine (N-CH2_2)45–5048.3 (DMSO-d6_6)VT-NMR

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • HPLC-MS : Quantify purity (>95%) and detect low-abundance impurities .
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2240 cm1^{-1} and secondary amine (N-H) at ~3300 cm^{-1 .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with nitrile groups) .

Advanced Question: How can the environmental fate of this compound be evaluated in ecological risk assessments?

Answer:
Adopt the INCHEMBIOL framework :

Physicochemical Properties : Calculate logP (predicted ~2.5) and solubility using EPI Suite™.

Biotic Degradation : Conduct OECD 301D shake-flask tests to assess aerobic biodegradability.

Ecotoxicity : Use Daphnia magna acute toxicity assays (EC50_{50} determination) .

Q. Table 2: Environmental Parameters

ParameterMethod/ModelPredicted ValueReference
LogPEPI Suite™2.5
Biodegradation PotentialOECD 301D<10% in 28 days
Aquatic Toxicity (EC50_{50})Daphnia magna assay12 mg/L

Advanced Question: What strategies mitigate side reactions during functionalization of the pyrrolidine moiety?

Answer:

  • Protection/Deprotection : Temporarily protect the secondary amine with Boc groups before nitrile functionalization .
  • Catalytic Control : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic competition versus protic solvents .

Basic Question: How should researchers design stability studies for this compound under varying storage conditions?

Answer:
Follow ICH Q1A guidelines :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Option 2).
  • Analysis : Monitor via HPLC for degradation products (e.g., hydrolysis of nitrile to amide) .

Q. Table 3: Stability Study Design

ConditionDurationKey Metrics
40°C/75% RH1–3 months% Purity loss, degradation peaks
UV Light (300–400 nm)48 hoursNitrile group stability

Advanced Question: What computational methods predict the compound’s binding affinity for kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB: 1M17).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability .
  • QSAR Modeling : Corporate electronic parameters (HOMO/LUMO) from Gaussian 09 calculations .

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